m-Toluidine hemisulfate

Description

Conceptual Framework and Molecular Architecture of m-Toluidine (B57737) Hemisulfate

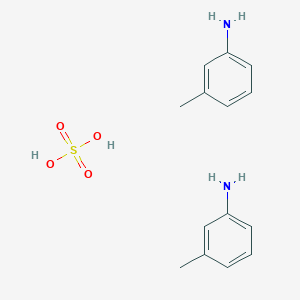

m-Toluidine hemisulfate, with the chemical formula (C₇H₁₀N)₂SO₄, is an ionic compound formed from the reaction of m-toluidine with sulfuric acid. The structure consists of two protonated m-toluidinium cations ((C₇H₁₀N)H⁺) and one sulfate (B86663) anion (SO₄²⁻). nih.gov The protonation occurs at the amino (-NH₂) group, the most basic site of the m-toluidine molecule. sundarbanmahavidyalaya.in This results in the formation of an ammonium-like cation where the nitrogen atom bears a positive charge. libretexts.org

The molecular architecture is characterized by a three-dimensional network stabilized by hydrogen bonds between the ammonium (B1175870) groups of the cations and the oxygen atoms of the sulfate anions. nih.govias.ac.in These interactions play a crucial role in the crystalline structure of the salt. sci-hub.seresearchgate.net X-ray diffraction studies have revealed that the asymmetric unit of bis(m-toluidinium) sulfate contains one m-toluidinium cation and half of a sulfate anion, indicating a layered structure. nih.gov The organic cations and inorganic anions form alternating layers, with the hydrophobic aromatic rings of the toluidinium ions oriented away from the inorganic layer. nih.gov

Key Structural Features:

Ionic Bonding: Electrostatic attraction between the positively charged m-toluidinium cations and the negatively charged sulfate anion.

Hydrogen Bonding: Extensive hydrogen bonding network between the N-H groups of the cation and the O atoms of the sulfate anion. ias.ac.in

Aromatic Stacking: Potential for π-π stacking interactions between the aromatic rings of adjacent cations.

Historical Trajectories and Foundational Studies of Aniline (B41778) and Toluidine Salts

The study of aniline and its derivatives has a rich history dating back to the 19th century. Aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo. wikipedia.orgatamanchemicals.com Subsequent work by scientists like Friedlieb Runge and Carl Julius Fritzsche further characterized aniline from coal tar and through chemical synthesis. wikipedia.orgatamanchemicals.com A pivotal moment came in 1842 when Nikolay Zinin synthesized aniline by reducing nitrobenzene. wikipedia.orgnih.gov

The discovery of toluidine isomers (ortho, meta, and para) by James Sheridan Muspratt and August Wilhelm von Hofmann in 1845 expanded the field. wikipedia.org These compounds, structurally similar to aniline with an added methyl group, were also found to form salts with acids. wikipedia.org

The significance of these amine salts became apparent with the burgeoning synthetic dye industry. In 1856, William Henry Perkin's accidental discovery of mauveine, the first synthetic dye, involved the oxidation of impure aniline that contained toluidine. ias.ac.inbritannica.com It was later understood that the presence of both aniline and toluidine was crucial for the formation of many early dyes like fuchsine. ias.ac.inbritannica.com The salts of these amines, such as the acetate, were often used due to their stability. ias.ac.in These early investigations into the reactions and properties of aniline and toluidine laid the groundwork for understanding their salts and their role as key intermediates in chemical synthesis.

Significance of Protonated Arylamine Salts in Contemporary Chemical Sciences

Protonated arylamine salts, including this compound, are significant in modern chemistry for several reasons:

Precursors in Synthesis: Arylamines are fundamental building blocks for a vast array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. researchgate.netnumberanalytics.com The formation of their salts is a common step in purification processes and can be used to control reactivity. libretexts.orglibretexts.org For instance, the diazotization of arylamines to form diazonium salts, a cornerstone of synthetic organic chemistry, is carried out in acidic conditions where the amine is protonated. sundarbanmahavidyalaya.inwikipedia.org These diazonium salts are versatile intermediates for introducing a wide range of functional groups onto an aromatic ring. wikipedia.org

Crystal Engineering: The study of the crystalline structures of arylamine salts contributes to the field of crystal engineering. nih.gov Understanding the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in a crystal lattice allows for the design of new materials with specific properties. nih.govweizmann.ac.il The predictable geometry of the sulfate anion and the hydrogen-bonding capabilities of the protonated amine make these salts model systems for such studies. nih.gov

Materials Science: Arylamine derivatives are used in the development of advanced materials. For example, polyaniline and its derivatives, like poly(m-toluidine), are conducting polymers with applications in electronics. tandfonline.commdpi.com The doping of these polymers, often with acids to form protonated structures, is essential for their conductivity. tandfonline.comresearchgate.net The study of simple salts like this compound provides insights into the protonation and electronic structure of these more complex polymeric systems. kpi.ua

Analytical Chemistry: The formation of salts can be exploited in analytical methods for the separation and identification of amines. libretexts.orglibretexts.org

Overview of Research Paradigms for this compound

Research on this compound and related compounds employs a variety of experimental and theoretical techniques to elucidate their structure, properties, and reactivity.

Synthesis and Crystallization: The compound is typically synthesized by reacting m-toluidine with sulfuric acid in a suitable solvent, followed by crystallization. nih.gov The resulting crystals can then be analyzed to determine their structure.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. nih.govias.ac.inweizmann.ac.il This technique provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions. nih.govtandfonline.com

Spectroscopic Techniques:

FTIR (Fourier-Transform Infrared) Spectroscopy: Used to identify the functional groups present in the molecule and to study the hydrogen bonding interactions. tandfonline.commdpi.com The shifts in the vibrational frequencies of the N-H bonds upon protonation are a key diagnostic feature.

UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule. tandfonline.comresearchgate.net Changes in the absorption spectra upon salt formation can be correlated with changes in the electronic structure of the aromatic system.

NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the organic cation in solution. mdpi.com

Theoretical and Computational Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model the molecular structure, vibrational frequencies, and electronic properties of this compound. ias.ac.inmdpi.com These theoretical studies complement experimental findings and can provide deeper insights into bonding and reactivity. ias.ac.in

A study involving the reaction of copper sulfate pentahydrate with m-toluidine resulted in a new diphosphopentamolybdate, highlighting the role of m-toluidine as a template in the formation of complex inorganic structures. ias.ac.in Another study focused on the kinetic and mechanistic aspects of the oxidation of m-toluidine, which is relevant to its degradation and transformation pathways. rasayanjournal.co.in

Properties

IUPAC Name |

3-methylaniline;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H9N.H2O4S/c2*1-6-3-2-4-7(8)5-6;1-5(2,3)4/h2*2-5H,8H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNDLRVDJSIWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N.CC1=CC(=CC=C1)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivative Chemistry of M Toluidine Hemisulfate

Direct Synthesis of m-Toluidine (B57737) Hemisulfate

The direct synthesis of m-toluidine hemisulfate is primarily achieved through a controlled acid-base reaction between m-toluidine and sulfuric acid. This process hinges on precise stoichiometric control to favor the formation of the hemisulfate salt, where two molecules of the amine react with one molecule of sulfuric acid.

Salt Formation via Acid-Base Reaction Pathways

The formation of this compound is a classic acid-base neutralization reaction. The basic amino group (-NH₂) of the m-toluidine molecule readily accepts a proton (H⁺) from the acidic sulfuric acid (H₂SO₄). This proton transfer results in the formation of the m-toluidinium cation and the corresponding sulfate (B86663) or bisulfate anion. The reaction is typically carried out by dissolving m-toluidine in a suitable solvent and then adding sulfuric acid. The salt then precipitates out of the solution, often as a crystalline solid. A general representation of this reaction for a related compound, p-toluidine (B81030), involves its reaction with concentrated sulfuric acid, typically at low temperatures, to yield p-toluidine sulfate crystals . This principle is directly applicable to the synthesis of this compound.

Stoichiometric Control for Hemisulfate Anion Formation

The key to specifically forming the hemisulfate salt lies in the precise control of the molar ratio of the reactants. For the hemisulfate, a 2:1 molar ratio of m-toluidine to sulfuric acid is theoretically required. This stoichiometry ensures that there is one mole of sulfuric acid available to protonate two moles of the amine, leading to the formation of the (C₇H₉N)₂·H₂SO₄ salt. Deviating from this ratio can lead to the formation of the full sulfate salt (m-toluidinium sulfate, C₇H₁₀N⁺·HSO₄⁻) if an excess of sulfuric acid is used, or result in an incomplete reaction if there is a deficit of the acid.

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of the resulting this compound, several reaction parameters can be optimized. These include the choice of solvent, reaction temperature, and the rate of addition of the acid.

Solvent: The choice of solvent is critical. An ideal solvent should readily dissolve m-toluidine but have limited solubility for the resulting hemisulfate salt, thereby facilitating its precipitation. Ethanol or other polar organic solvents are often suitable for this purpose.

Temperature: The reaction is typically carried out at reduced temperatures to control the exothermic nature of the acid-base neutralization and to promote the crystallization of the salt . Cooling the reaction mixture in an ice bath is a common practice.

Rate of Addition: A slow, dropwise addition of sulfuric acid to the dissolved m-toluidine with constant stirring is recommended. This ensures a homogeneous reaction mixture and prevents localized overheating, which could lead to the formation of byproducts.

Purification: The purity of the precipitated salt can be further enhanced by recrystallization from a suitable solvent system.

| Parameter | Recommended Condition | Rationale |

| Molar Ratio (m-Toluidine:H₂SO₄) | 2:1 | To favor the formation of the hemisulfate salt. |

| Solvent | Ethanol or other polar organic solvents | Good solubility for the amine, poor for the salt. |

| Temperature | Low (e.g., 0-10 °C) | Controls exothermicity, promotes crystallization. |

| Acid Addition | Slow, dropwise with stirring | Ensures homogeneity, prevents side reactions. |

| Purification | Recrystallization | Enhances the purity of the final product. |

Synthesis of m-Toluidine Precursors and Analogues

The availability of high-purity m-toluidine is a prerequisite for the synthesis of its hemisulfate salt. The primary industrial route to m-toluidine is through the reduction of m-nitrotoluene. Additionally, catalytic amination of toluene represents a more direct, albeit often less selective, synthetic route.

Catalytic Amination of Aromatic Substrates

Direct amination of toluene to produce toluidine isomers, including m-toluidine, is an area of active research. This method offers a more atom-economical pathway compared to the traditional nitration-reduction route. Various catalytic systems have been explored for this transformation.

One approach involves the use of a vanadium-based catalyst, such as V₂O₅/γ-Al₂O₃, with hydroxylamine hydrochloride as the aminating agent in a lower fatty acid solvent. Under optimized conditions, this method can achieve a significant yield of toluidine. Another patented method describes a one-step amination of toluene using ammonia water as the aminating agent and hydrogen peroxide as the oxidant over a Ni-Zr/Al₂O₃ catalyst at temperatures between 40-80°C.

| Catalyst | Aminating Agent | Oxidant | Solvent | Temperature (°C) |

| V₂O₅/γ-Al₂O₃ | Hydroxylamine hydrochloride | - | Lower fatty acid | 90 |

| Ni-Zr/Al₂O₃ | Ammonia water | Hydrogen peroxide | - | 40-80 |

Reduction of Nitroaromatic Compounds

The most common and well-established method for the synthesis of m-toluidine is the reduction of its corresponding nitroaromatic precursor, m-nitrotoluene. This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction using metals in acidic media.

A widely used laboratory and industrial method is the Bechamp reduction, which employs iron filings in the presence of an acid, such as hydrochloric acid or acetic acid. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is another efficient method. The reaction conditions for these reductions are critical to achieving high yields and selectivity.

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Pressure (atm) |

| Iron/HCl (Bechamp) | - | Water/Ethanol | Reflux | Atmospheric |

| H₂ | Pd/C | Ethanol | Room Temperature | 1-4 |

| H₂ | Raney Nickel | Ethanol | 50-100 | 50-100 |

Derivatization Reactions of m-Toluidine and Its Salts

m-Toluidine, as a primary aromatic amine, serves as a versatile precursor in a multitude of chemical transformations. Its reactivity is centered around the nucleophilic amino group and the activated aromatic ring. These reactions are typically carried out on m-toluidine itself or its corresponding salts, such as this compound, which is formed in acidic reaction media like sulfuric acid.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amino group in m-toluidine can be readily functionalized through alkylation and acylation reactions.

N-Alkylation involves the substitution of one or both hydrogen atoms of the amino group with alkyl groups. This significantly alters the chemical properties of the parent amine. Common methods for N-alkylation of m-toluidine include:

Reaction with Alkyl Halides: m-Toluidine can be reacted with alkyl halides, such as ethyl bromide or alkyl iodides, to produce N-alkyl-m-toluidines and N,N-dialkyl-m-toluidines. orgsyn.org The reaction with ethyl bromide, for instance, yields a white crystalline mass that is then treated with a base to liberate the free amine. orgsyn.org

Reaction with Alcohols: In the presence of catalysts, alcohols can serve as alkylating agents. A mixture of m-toluidine and an alcohol like isopropanol, when heated under pressure with a catalyst such as phosphorus oxychloride (POCl3), yields the corresponding N-alkylated product. google.com Zeolite catalysts are also effective; a gaseous mixture of m-toluidine and an alcohol passed over a heated zeolite bed can produce N-alkylated derivatives.

Reaction with Alkylamines: Aromatic amines can be alkylated using alkylamines in the presence of a catalyst like iodine at elevated temperatures and pressures. For example, p-toluidine can be alkylated with diethylamine, suggesting a similar reaction is possible for the meta-isomer. google.com

The selective synthesis of mono-N-alkylated m-toluidine can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of the tertiary amine as a side product.

N-Acylation is the reaction of m-toluidine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. A common example is the reaction with acetic anhydride or acetyl chloride to produce N-acetyl-m-toluidine (also known as m-acetotoluidide). sielc.comnoaa.gov This reaction is significant because the resulting acetamido group (-NHCOCH3) is less activating and more sterically hindering than the amino group, which can be used to control the regioselectivity of subsequent reactions like electrophilic aromatic substitution. google.com

| Alkylating Agent | Catalyst/Conditions | Primary Product(s) | Reference |

|---|---|---|---|

| Ethyl bromide | Room temperature, sealed vessel | N-Ethyl-m-toluidine | orgsyn.org |

| n-Propyl, Isopropyl, n-Butyl iodides | Gradual heating to 70–80°C | Corresponding N-alkyl-m-toluidines | orgsyn.org |

| Isopropanol | Phosphorus oxychloride (POCl3), elevated temperature and pressure | N-Isopropyl-m-toluidine | google.com |

| Ethanol | Zeolite catalyst, gaseous phase | N-Ethyl-m-toluidine |

Diazotization Reactions and Transformations to Aromatic Hydroxyl Compounds

Diazotization is a key reaction of primary aromatic amines, including m-toluidine, that converts them into versatile diazonium salts. byjus.com The process involves treating the amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (NaNO2) and a strong mineral acid like sulfuric acid or hydrochloric acid, at low temperatures (0–5 °C). spcmc.ac.ingoogle.com When m-toluidine is diazotized in sulfuric acid, it forms the m-toluenediazonium sulfate salt.

The reaction mechanism begins with the formation of the nitrosonium ion (N=O+) from nitrous acid in the acidic medium. byjus.comspcmc.ac.in The amine then acts as a nucleophile, attacking the nitrosonium ion, and after a series of proton transfer and dehydration steps, the aryl diazonium ion (Ar-N2+) is formed. byjus.com

Arenediazonium salts are highly useful synthetic intermediates. libretexts.org One of their most important transformations is the conversion to phenols (aromatic hydroxyl compounds). This is achieved by heating the aqueous solution of the diazonium salt. The diazonium group (-N2+) is an excellent leaving group (as nitrogen gas), and it is replaced by a hydroxyl group from the water solvent.

Reaction Sequence:

Diazotization: m-Toluidine reacts with NaNO2/H2SO4 at 0-5°C to form m-toluenediazonium sulfate.

Hydrolysis: The diazonium salt solution is warmed, leading to the evolution of nitrogen gas and the formation of m-cresol (3-methylphenol), an aromatic hydroxyl compound.

Diazonium salts can also be used in diazo coupling reactions with activated aromatic compounds like phenols to form brightly colored azo compounds, which are widely used as dyes. google.comlibretexts.orgresearchgate.net

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of m-toluidine is activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the amino (-NH2) group and the methyl (-CH3) group. wikipedia.org Both groups are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. askthenerd.com

The amino group is a powerful activating group and an ortho, para-director.

The methyl group is a weaker activating group and also an ortho, para-director.

In m-toluidine, the positions ortho to the amino group are 2 and 4, and the para position is 6. The positions ortho to the methyl group are 2 and 4, and the para position is 6. Therefore, the directing effects of both groups reinforce each other, strongly activating positions 2, 4, and 6 for electrophilic attack. Position 5 is sterically hindered and electronically deactivated by both groups.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with Br2 or Cl2, often with a Lewis acid catalyst, introduces a halogen atom, primarily at positions 4 and 6.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO2) group. askthenerd.com Direct nitration can be problematic due to the oxidation of the amino group. A common strategy is to first protect the amino group via acylation (e.g., forming N-acetyl-m-toluidine). google.com The acetamido group is still an ortho, para-director but is less activating, allowing for more controlled substitution.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO3H) group.

The general mechanism involves the attack of the electron-rich aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orghu.edu.jo A base then removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. askthenerd.comhu.edu.jo

Polymerization of m-Toluidine and Its Role in Functional Materials

m-Toluidine, like aniline (B41778) and other toluidine isomers, can be polymerized to form electroactive conducting polymers. d-nb.info These polymers, specifically poly(m-toluidine), are derivatives of polyaniline and possess interesting optical, electronic, and electrochemical properties, making them suitable for applications in functional materials such as corrosion protection coatings, sensors, and electrochromic devices. d-nb.info The polymerization is typically carried out in an acidic medium where the monomer exists as a salt, such as m-toluidine sulfate. researchgate.net

Chemical Oxidative Polymerization in Acidic Media

Chemical oxidative polymerization is a common method for synthesizing poly(m-toluidine). The process involves the oxidation of the m-toluidine monomer in an acidic aqueous solution using a chemical oxidizing agent. researchgate.net

The reaction is typically initiated by adding an oxidant to a solution of the monomer dissolved in an acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4). imt.si The acidic medium is crucial as it protonates the monomer, forming the m-toluidinium salt, which is soluble and facilitates the polymerization process. The polymer obtained is in its conductive, protonated (doped) state.

Commonly used oxidants include:

Ammonium (B1175870) persulfate (APS) researchgate.netorientjchem.org

Potassium dichromate (K2Cr2O7) researchgate.netimt.si

The polymerization mechanism is believed to proceed through the formation of radical cations. The oxidant initiates the reaction by oxidizing a monomer molecule to a radical cation. This radical cation can then react with another monomer or radical cation to form dimers, oligomers, and eventually the high molecular weight polymer chain. Copolymers of m-toluidine with other monomers like pyrrole have also been synthesized using this method to tailor the properties of the final material. researchgate.net

| Monomer | Oxidant | Acidic Medium | Key Findings | Reference |

|---|---|---|---|---|

| m-Toluidine sulphate | Ammonium persulfate (APS) | 1.0 N HCl | Used to coat wool fabrics for EMI shielding. | researchgate.net |

| o- and p-Toluidine | Potassium dichromate (K2Cr2O7) | 1M Formic Acid | Synthesis of homopolymers for copolymerization studies. | imt.si |

| p-Toluidine | Potassium dichromate (K2Cr2O7) | HCl | Kinetic studies and mechanism proposed. | researchgate.net |

| Aniline with o- and p-Toluidine | Ammonium persulfate (APS) | Not specified | Kinetic study of copolymerization. | orientjchem.org |

| m-Toluidine with Pyrrole | Not specified | Hydrochloride aqueous medium | Resulting copolymers showed good solubility. | researchgate.net |

Electrochemical Polymerization Techniques

Electrochemical polymerization, or electropolymerization, is another effective technique for synthesizing conductive polymer films directly onto an electrode surface. researchgate.net This method offers excellent control over the thickness, morphology, and properties of the resulting polymer film. researchgate.net

In this process, a working electrode is immersed in a solution containing the m-toluidine monomer and a supporting electrolyte in an appropriate solvent. When a suitable potential is applied, the monomer is oxidized at the electrode surface, initiating the polymerization. researchgate.net The polymer film grows and deposits onto the electrode. The polymerization is believed to proceed via a radical cation mechanism, similar to chemical polymerization.

The properties of the electrochemically synthesized poly(m-toluidine) depend on various parameters, including the applied potential or current, the solvent and electrolyte used, the monomer concentration, and the pH of the solution. researchgate.net Techniques used for electropolymerization include:

Potentiostatic: A constant potential is applied.

Galvanostatic: A constant current is applied.

Potentiodynamic (Cyclic Voltammetry): The potential is swept repeatedly between two limits.

Electrochemical methods have been used to prepare homopolymers of toluidine isomers and also copolymers, for instance, with thiophene, to create materials with tailored electrochemical and physical properties. d-nb.infojept.de Poly-m-toluidine coatings have been studied for applications like corrosion protection, where they have shown different performance characteristics compared to polymers from other toluidine isomers. d-nb.info

Copolymerization with Diverse Monomers (e.g., Pyrrole, Aniline Derivatives)

The copolymerization of m-toluidine with other monomers is a significant strategy to tailor the properties of the resulting polymers, often enhancing characteristics like solubility, processability, and electrochemical performance compared to the respective homopolymers. researchgate.netresearchgate.net This approach allows for the synthesis of materials with a combination of the desirable attributes of each constituent monomer.

Copolymerization with Pyrrole:

Chemical oxidative polymerization is a common method for synthesizing copolymers of m-toluidine and pyrrole. researchgate.net In a typical process, the monomers are polymerized in an acidic aqueous medium, such as hydrochloric acid, at ambient temperatures. researchgate.net The molar ratio of pyrrole to m-toluidine in the initial feed is a critical parameter that influences the yield, intrinsic viscosity, and solubility of the final copolymer. researchgate.net Research indicates that the resulting copolymers of pyrrole and m-toluidine exhibit greater solubility in many organic solvents compared to polypyrrole, which is notoriously difficult to process. researchgate.netscirp.org Characterization using techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) confirms the incorporation of both pyrrole and m-toluidine units into the polymer backbone, verifying the formation of a true copolymer. researchgate.net However, it has been observed that the final pyrrole content in the copolymer can be lower than the initial feed ratio, suggesting different reactivity rates for the two monomers. researchgate.net

Copolymerization with Aniline Derivatives:

m-Toluidine can be effectively copolymerized with aniline and its derivatives through methods like chemical and electrochemical polymerization. The inclusion of the methyl group from m-toluidine into the polyaniline structure can modify the polymer's properties. For instance, aniline-m-toluidine copolymers have been utilized in the preparation of nickel oxide-based multicolor electrochromic films. chemicalbook.com

The synthesis of these copolymers often involves oxidative polymerization using an oxidizing agent like ammonium persulfate (APS) in an acidic medium. researchgate.netorientjchem.org The properties of the resulting poly(aniline-co-m-toluidine) can be tuned by adjusting the molar ratio of the comonomers. Generally, incorporating m-toluidine can enhance the solubility of the copolymer in common organic solvents. d-nb.info

Electrochemical methods also provide a viable route for copolymer synthesis, allowing for the deposition of copolymer films directly onto an electrode surface. jept.de This technique is advantageous as it avoids the need for a chemical oxidant and allows for control over film thickness and morphology by adjusting electrochemical parameters like potential and time. jept.denih.gov

Below is a data table summarizing the copolymerization of m-toluidine with different monomers.

| Comonomer | Polymerization Method | Key Findings | Reference |

| Pyrrole | Chemical Oxidative Polymerization | Increased solubility in organic solvents compared to polypyrrole; exothermic reaction. | researchgate.net |

| Aniline | Chemical/Electrochemical Polymerization | Used in electrochromic film applications; properties are dependent on the monomer feed ratio. | chemicalbook.comd-nb.info |

Mechanisms of Polymer Formation and Growth Kinetics

The polymerization of m-toluidine, both in homopolymerization and copolymerization, typically proceeds via an oxidative mechanism, which can be initiated either chemically or electrochemically. researchgate.netscielo.br

Mechanisms of Polymer Formation:

The generally accepted mechanism for the oxidative polymerization of aniline and its derivatives, including m-toluidine, involves the formation of radical cations as the initial and rate-determining step. mdpi.com

Initiation: The process begins with the oxidation of the m-toluidine monomer to a radical cation. This can be achieved by a chemical oxidant (e.g., ammonium persulfate) or by applying an anodic potential in electrochemical polymerization. scielo.brmdpi.com

Propagation: The generated radical cation is highly reactive and can couple with another monomer or radical cation. The most common coupling is believed to be a "head-to-tail" arrangement (para-coupling relative to the amino group), leading to the formation of a dimer. This dimer is then re-oxidized, and the process continues, leading to chain elongation. jept.de While para-coupling is predominant, some ortho-coupling can also occur, leading to branching in the polymer chain.

Termination: Chain growth can be terminated through various side reactions or by the depletion of monomers or the oxidant.

In copolymerization, such as with pyrrole or aniline, the mechanism involves the oxidation of both monomers to their respective radical cations. theseus.fi The propagation then proceeds by the coupling of these different radical species. The relative rates of oxidation and coupling of the different monomers determine the final composition and structure of the copolymer. researchgate.net

Growth Kinetics:

The kinetics of the oxidative copolymerization of toluidine isomers with aniline have been studied, and the reactions are often found to follow first-order kinetics with respect to the oxidant concentration. researchgate.netorientjchem.org The rate of polymer formation can be monitored by techniques such as UV-vis spectroscopy, where an increase in absorbance at specific wavelengths indicates the growth of the polymer chains. orientjchem.org

Kinetic studies on the oxidative polymerization of aniline with o- and p-toluidine using ammonium persulfate as the oxidant have shown that the degradation of the oxidant follows an exponential decay, which is characteristic of a first-order reaction. researchgate.netorientjchem.org The rate of copolymer formation can be calculated from the first-order rate constant. orientjchem.org The reaction rate and the resulting polymer properties are influenced by factors such as the concentration of monomers, the oxidant-to-monomer molar ratio, temperature, and the pH of the reaction medium. scielo.br For instance, in the chemical synthesis of poly(o-toluidine), it was found that higher monomer-to-oxidant ratios resulted in polymers with higher molecular weight and crystallinity, although the reaction yield was lower. scielo.br

The table below outlines the key aspects of the polymerization mechanism and kinetics.

| Aspect | Description | Supporting Evidence/Methods | Reference |

| Initiation Step | Oxidation of the monomer to form a radical cation. | Electrochemical measurements (e.g., cyclic voltammetry), Open-circuit potential (OCP) measurements. | scielo.brmdpi.com |

| Propagation Step | Coupling of radical cations to form dimers and longer chains. | Spectroscopic analysis (FT-IR, NMR) of the resulting polymer structure. | researchgate.netjept.de |

| Reaction Order | Often follows first-order kinetics with respect to the oxidant. | UV-vis spectroscopic monitoring of the reaction course; analysis of oxidant degradation curves. | researchgate.netorientjchem.org |

| Influencing Factors | Monomer/oxidant ratio, temperature, pH. | Characterization of polymers synthesized under different conditions (e.g., GPC for molecular weight, XRD for crystallinity). | scielo.br |

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Investigations of m-Toluidine (B57737) Hemisulfate

Crystallography provides definitive information on the three-dimensional arrangement of atoms, ions, and molecules in a crystalline solid. For bis(3-methylanilinium) sulfate (B86663), these methods reveal intricate details about its structure, from the unit cell level to the macroscopic packing and intermolecular forces that govern its stability.

Single Crystal X-ray Diffraction Studies of Bis(3-methylanilinium) Sulfate

Single crystal X-ray diffraction (SC-XRD) stands as the cornerstone technique for determining the precise atomic arrangement within a crystalline material. Studies on bis(3-methylanilinium) sulfate have successfully elucidated its crystal structure, providing key data on its molecular geometry and solid-state conformation.

The crystallographic data obtained from SC-XRD analysis are summarized in the table below.

| Crystal Parameter | Value |

| Chemical Formula | 2(C₇H₁₀N)⁺ · SO₄²⁻ |

| Formula Weight (Mr) | 312.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.2168 (8) |

| b (Å) | 15.0298 (7) |

| c (Å) | 6.1283 (3) |

| β (°) | 110.819 (3) |

| Volume (V) (ų) | 1482.25 (12) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Crystal Size (mm) | 0.23 × 0.22 × 0.20 |

Powder X-ray Diffraction Applications for Polycrystalline Forms

Powder X-ray diffraction (PXRD) is an essential technique for the analysis of polycrystalline materials. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on finely ground powders, making it ideal for routine phase identification, purity assessment, and the study of crystalline polymorphism.

For m-toluidine hemisulfate, PXRD serves as a valuable tool for fingerprinting its specific crystalline form. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is unique to its crystal structure. This pattern can be used to confirm the identity of a synthesized batch by comparing it to a reference pattern calculated from the single-crystal structure data.

Furthermore, PXRD is instrumental in detecting the presence of different polymorphic forms or impurities. Each crystalline phase in a mixture produces its own characteristic diffraction pattern, allowing for both qualitative and quantitative analysis of the sample's composition. While specific experimental PXRD patterns for this compound are not detailed in the available literature, the technique remains a primary method for the bulk characterization of this and other crystalline solids.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The single-crystal structure of bis(3-methylanilinium) sulfate reveals a layered arrangement composed of alternating organic and inorganic layers. The organic layers are constituted by the hydrophobic aromatic rings and methyl groups of the 3-methylanilinium cations, while the inorganic layers contain the charged ammonium (B1175870) groups (-NH₃⁺) and the sulfate anions (SO₄²⁻).

The crystal packing is primarily governed by a robust network of charge-assisted hydrogen bonds. The ammonium group of each cation acts as a hydrogen bond donor, forming strong N-H···O interactions with the oxygen atoms of the sulfate anions. Each sulfate anion functions as a significant hydrogen bond acceptor, interacting with six different 3-methylanilinium cations. This high coordination number for the sulfate anion underscores its critical role in the cohesion and stability of the crystal lattice, effectively holding the structure together.

Crystallographic Anomalies and Disorder Phenomena

In crystallographic studies, it is not uncommon to encounter anomalies such as twinning, polymorphism, or structural disorder. Disorder refers to a situation where atoms or groups of atoms occupy multiple positions within the crystal lattice, leading to an average structure being observed by diffraction methods.

In the specific case of the reported structure of bis(3-methylanilinium) sulfate, there is no mention of significant disorder or other crystallographic anomalies. The atoms were well-defined in their positions, allowing for a successful and stable refinement of the crystal structure. However, the potential for such phenomena should not be entirely dismissed in other crystalline forms or under different crystallization conditions. For instance, rotational disorder of the methyl group or slight positional disorder of the sulfate anion could theoretically occur, which would be identified during the structure refinement process by features such as unusually large atomic displacement parameters or residual electron density peaks in the difference Fourier map.

Vibrational Spectroscopy of this compound and Derivatives

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful non-destructive technique used to identify functional groups and probe the molecular structure of a compound. By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of molecular bonds, detailed information about the chemical composition and bonding environment can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Ammonium (-NH₃⁺) | N-H Stretching | 3300 - 3000 (broad) |

| N-H Bending (Asymmetric) | 1620 - 1550 | |

| N-H Bending (Symmetric) | 1550 - 1480 | |

| Aromatic Ring (C-H) | C-H Stretching | 3100 - 3000 |

| C-H Out-of-plane Bending | 900 - 675 | |

| Aromatic Ring (C=C) | C=C Stretching | 1600 - 1450 (multiple bands) |

| Methyl Group (-CH₃) | C-H Stretching (Asymmetric) | ~2960 |

| C-H Stretching (Symmetric) | ~2870 | |

| C-H Bending (Asymmetric) | ~1450 | |

| C-H Bending (Symmetric) | ~1375 | |

| Sulfate Anion (SO₄²⁻) | S-O Stretching (Asymmetric, ν₃) | ~1100 (strong, broad) |

| S-O Stretching (Symmetric, ν₁) | ~980 (weak) |

The formation of the anilinium salt leads to significant changes in the N-H stretching region. The appearance of a broad, strong band system between 3300 cm⁻¹ and 3000 cm⁻¹ is a clear indicator of the protonated -NH₃⁺ group, which is also involved in the extensive hydrogen bonding network. The vibrations of the sulfate anion, particularly the strong, broad asymmetric stretching mode (ν₃) around 1100 cm⁻¹, would be a prominent feature in the spectrum, confirming the presence of the counter-ion. The aromatic C-H and C=C stretching bands, along with the aliphatic C-H vibrations of the methyl group, would also be clearly identifiable, providing a complete vibrational fingerprint of the compound.

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules, offering a detailed fingerprint of the molecular structure. wikipedia.org In this compound, the Raman spectrum is a composite of vibrations from the m-toluidinium cation and the sulfate anion.

The vibrational modes of the m-toluidinium cation are dominated by the aromatic ring and the attached methyl and ammonium groups. Key Raman bands can be assigned to specific molecular vibrations, providing insights into the molecular structure. For instance, the aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the methyl group is observed around 2850-2950 cm⁻¹. Ring breathing modes and other skeletal vibrations of the benzene (B151609) ring give rise to characteristic peaks in the fingerprint region (500-1500 cm⁻¹). wikipedia.org

The sulfate anion (SO₄²⁻) exhibits characteristic Raman bands corresponding to its symmetric and asymmetric stretching and bending modes. The most intense band is typically the symmetric stretching vibration (ν₁), which is often observed around 981 cm⁻¹.

| Raman Shift (cm⁻¹) | Assignment | Associated Moiety |

|---|---|---|

| ~3050 | Aromatic C-H Stretch | m-Toluidinium |

| ~2920 | Methyl C-H Stretch | m-Toluidinium |

| ~1600 | Aromatic Ring C=C Stretch | m-Toluidinium |

| ~1000 | Ring Breathing Mode | m-Toluidinium |

| ~981 | S-O Symmetric Stretch (ν₁) | Sulfate |

Note: The exact positions of Raman bands can vary slightly based on the sample's physical state and experimental conditions.

Spectroscopic Signatures of Protonation and Anion Interaction

The formation of this compound involves the protonation of the amino group (-NH₂) of m-toluidine to form an ammonium group (-NH₃⁺). This protonation event, along with the interaction with the sulfate counter-ion, induces significant and observable changes across various spectroscopic techniques.

In vibrational spectroscopy (Raman and Infrared), protonation leads to the appearance of new bands associated with the -NH₃⁺ group. The N-H stretching vibrations in the protonated amine salt appear as a broad, intense envelope in the region of 2800-3200 cm⁻¹. spectroscopyonline.com Additionally, deformation (bending) vibrations of the -NH₃⁺ group emerge, typically in the 1500-1625 cm⁻¹ range. spectroscopyonline.com

The interaction between the m-toluidinium cation and the sulfate anion is primarily electrostatic. However, hydrogen bonding between the N-H protons of the ammonium group and the oxygen atoms of the sulfate anion can also occur. These interactions can cause shifts in the vibrational frequencies of both the cation and the anion. For instance, the N-H stretching and bending vibrations can be broadened and shifted due to hydrogen bonding. cdnsciencepub.com Similarly, the symmetry of the sulfate anion can be lowered from Td due to these interactions, potentially causing the splitting of degenerate vibrational modes.

Electronic and Surface Spectroscopic Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of m-toluidine is characterized by absorptions arising from π → π* transitions within the benzene ring. Upon protonation to form the m-toluidinium ion, the electronic structure of the aromatic system is perturbed. The lone pair of electrons on the nitrogen atom of m-toluidine is involved in conjugation with the π-system of the ring. When protonated, this lone pair forms a bond with a proton, effectively removing it from conjugation. reddit.com

This change leads to a noticeable shift in the absorption maxima. Typically, the removal of the n-π conjugation results in a hypsochromic shift (a shift to shorter wavelengths or higher energy) of the main absorption bands. nih.gov For example, the primary π → π* transition in aniline (B41778), a similar aromatic amine, shifts to a shorter wavelength upon protonation.

| Compound Form | Typical λmax (nm) | Electronic Transition | Effect of Protonation |

|---|---|---|---|

| m-Toluidine (neutral) | ~280-290 | π → π | - |

| m-Toluidinium (protonated) | ~250-260 | π → π | Hypsochromic Shift (Blue Shift) |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. For this compound, XPS can confirm the presence of carbon, nitrogen, oxygen, and sulfur.

High-resolution scans of the core level electrons provide detailed chemical state information.

C 1s: The carbon spectrum can be deconvoluted into components representing C-C/C-H bonds in the aromatic ring and methyl group, and a C-N bond.

N 1s: The N 1s spectrum is particularly informative. In neutral m-toluidine, the N 1s binding energy is typically around 399-400 eV. Upon protonation to form the m-toluidinium ion (-NH₃⁺), there is a significant shift to a higher binding energy, typically around 401-402 eV. uic.eduresearchgate.net This positive shift is due to the increased positive charge on the nitrogen atom, which makes it more difficult to remove a core electron.

S 2p: The sulfur spectrum is characteristic of the sulfate anion. The S 2p peak for sulfate (S⁶⁺) typically appears at a binding energy of approximately 168-169 eV.

O 1s: The oxygen spectrum will show a single major component corresponding to the oxygen atoms in the sulfate anion.

The presence of the higher binding energy N 1s peak is a definitive spectroscopic signature of the protonation of the amine group. uic.edu

While this compound is a simple salt, m-toluidine can be polymerized to form poly(m-toluidine), a conducting polymer. Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of this polymeric form.

SEM images of poly(m-toluidine) (PMT) often reveal a granular or globular morphology. tandfonline.com The material can appear as highly agglomerated particles, sometimes with a porous, sponge-like texture. tandfonline.commdpi.com The size of these globular particles can range from the nanometer to the micrometer scale, depending on the synthesis conditions. In some preparations, the morphology can also exhibit fibrillar or nanotubular structures. tandfonline.com This morphological information is crucial as the surface structure and porosity can significantly influence the material's properties, especially in applications like sensors and electrodes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide distinct information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: In the ¹H NMR spectrum of neutral m-toluidine, distinct signals are observed for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. chemicalbook.com

Aromatic Protons: The four protons on the benzene ring appear as a complex multiplet pattern in the range of approximately 6.5-7.1 ppm.

Amine Protons: The -NH₂ protons typically show a broad singlet around 3.5 ppm. The chemical shift and broadness can vary with solvent and concentration due to hydrogen bonding and exchange.

Methyl Protons: The -CH₃ protons give a sharp singlet at about 2.25 ppm. chemicalbook.com

Upon formation of this compound, the protonation of the amino group causes significant downfield shifts for nearby protons due to the electron-withdrawing inductive effect of the newly formed -NH₃⁺ group.

Aromatic Protons: The signals for the aromatic protons will shift downfield (to a higher ppm value).

Ammonium Protons: The -NH₂ signal is replaced by a broader -NH₃⁺ signal, which also shifts downfield.

Methyl Protons: The methyl proton signal will also experience a slight downfield shift.

¹³C NMR: The ¹³C NMR spectrum of m-toluidine shows distinct resonances for each of the seven carbon atoms. spectrabase.com The carbon attached to the nitrogen (C-N) appears around 147 ppm, the carbon with the methyl group is found near 139 ppm, and the methyl carbon itself is upfield at about 21 ppm. The other aromatic carbons appear between 110-130 ppm.

Protonation to the m-toluidinium ion also affects the ¹³C chemical shifts. The carbons ortho and para to the newly formed -NH₃⁺ group experience the most significant downfield shifts due to the strong deshielding effect of the positively charged group. The C-N carbon also shifts downfield.

| Nucleus | Moiety | Approx. Chemical Shift (ppm) in m-Toluidine | Expected Shift upon Protonation |

|---|---|---|---|

| ¹H | Aromatic (C-H) | 6.5 - 7.1 | Downfield |

| ¹H | Amine (-NH₂) | ~3.5 | Replaced by -NH₃⁺ signal, downfield shift |

| ¹H | Methyl (-CH₃) | ~2.25 | Slight downfield |

| ¹³C | Aromatic (C-N) | ~147 | Downfield |

| ¹³C | Aromatic (C-H) | 110 - 130 | Downfield |

| ¹³C | Methyl (-CH₃) | ~21 | Slight downfield |

The specific shifts observed in both ¹H and ¹³C NMR provide conclusive evidence of the salt formation and offer detailed information about the change in electron distribution within the molecule upon protonation. aip.org

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

The structural integrity of the m-toluidinium cation, the core component of this compound, is unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. While direct spectral data for the hemisulfate salt is not extensively published, the analysis can be built upon the well-documented spectra of the parent compound, m-toluidine, and the known electronic effects of protonating the amino group. chemicalbook.comspectrabase.com

The conversion of the neutral amino group (-NH₂) in m-toluidine to the positively charged anilinium group (-NH₃⁺) in the hemisulfate salt induces significant changes in the electronic environment of the aromatic ring. The -NH₂ group is an electron-donating group, which increases electron density on the ring (shielding), particularly at the ortho and para positions. Conversely, the protonated -NH₃⁺ group is strongly electron-withdrawing, which decreases electron density on the ring (deshielding). solubilityofthings.com This fundamental change results in a predictable downfield shift (to higher ppm values) for the attached protons and carbons. libretexts.orglibretexts.org

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of m-toluidine shows distinct signals for the methyl, amino, and aromatic protons. Upon formation of the m-toluidinium cation, these signals are expected to shift downfield. The protons on the carbons adjacent to the newly formed -NH₃⁺ group (at C2 and C6) would experience the most significant deshielding effect. The broad signal characteristic of amine protons is also retained in the anilinium form. jove.comjove.com

Interactive Data Table: Experimental ¹H NMR Data for m-Toluidine and Predicted Shifts for m-Toluidinium Cation

Data for m-toluidine is based on typical values in CDCl₃. Predicted shifts for the m-toluidinium cation are based on the expected deshielding effects of protonation.

| Proton Assignment | Typical Chemical Shift (δ) for m-Toluidine (ppm) | Multiplicity | Predicted Chemical Shift (δ) for m-Toluidinium Cation (ppm) | Rationale for Predicted Shift |

| -CH₃ | ~2.30 | Singlet (s) | ~2.40 - 2.50 | Minor downfield shift due to overall ring deshielding. |

| -NH₂ / -NH₃⁺ | ~3.60 (broad) | Singlet (s, broad) | >7.0 (broad) | Significant downfield shift and broadening due to positive charge and exchange. |

| H-2 | ~6.55 | Singlet (s) | ~7.30 - 7.50 | Significant downfield shift due to ortho position relative to the electron-withdrawing -NH₃⁺ group. |

| H-4 | ~6.59 | Doublet (d) | ~7.20 - 7.40 | Significant downfield shift due to ortho position relative to the electron-withdrawing -NH₃⁺ group. |

| H-5 | ~7.05 | Triplet (t) | ~7.50 - 7.70 | Downfield shift due to general deshielding of the ring. |

| H-6 | ~6.65 | Doublet (d) | ~7.20 - 7.40 | Downfield shift due to para position relative to the electron-withdrawing -NH₃⁺ group. |

Carbon-13 (¹³C) NMR Analysis

Similarly, the ¹³C NMR spectrum provides a carbon-by-carbon confirmation of the molecular structure. The carbon atom attached to the nitrogen (C3) and the carbons ortho (C2, C4) and para (C6) to it are most affected by protonation. The electron-withdrawing -NH₃⁺ group causes a notable downfield shift for these carbons compared to their positions in the m-toluidine spectrum. mdpi.comresearchgate.net

Interactive Data Table: Experimental ¹³C NMR Data for m-Toluidine and Predicted Shifts for m-Toluidinium Cation

Data for m-toluidine is based on typical values in an inert solvent. Predicted shifts for the m-toluidinium cation are based on established substituent effects for anilinium ions.

| Carbon Assignment | Typical Chemical Shift (δ) for m-Toluidine (ppm) | Predicted Chemical Shift (δ) for m-Toluidinium Cation (ppm) | Rationale for Predicted Shift |

| -CH₃ | ~21.5 | ~20.5 - 21.0 | Minimal change, slightly shielded by meta-directing effect. |

| C1 | ~138.8 | ~137.0 - 138.0 | Minor shift. |

| C2 | ~115.8 | ~125.0 - 128.0 | Significant downfield shift due to ortho position to the -NH₃⁺ group. |

| C3 | ~146.5 | ~130.0 - 133.0 | Significant downfield shift as the ipso-carbon attached to the highly electron-withdrawing -NH₃⁺ group. |

| C4 | ~119.5 | ~129.0 - 131.0 | Significant downfield shift due to ortho position to the -NH₃⁺ group. |

| C5 | ~129.1 | ~130.0 - 132.0 | Minor downfield shift. |

| C6 | ~112.9 | ~122.0 - 125.0 | Significant downfield shift due to para position to the -NH₃⁺ group. |

Advanced NMR Techniques for Solution-State Conformations

While ¹H and ¹³C NMR confirm the chemical structure, advanced 2D NMR techniques can be employed to investigate the molecule's preferred three-dimensional shape, or conformation, in solution. For a molecule like this compound, the primary conformational flexibility involves the rotation of the -CH₃ and -NH₃⁺ groups relative to the plane of the benzene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR experiment for determining the spatial proximity of nuclei. nih.gov Unlike techniques that rely on through-bond coupling (like COSY), NOESY detects correlations between protons that are close in space (< 5 Å), regardless of their bonding arrangement. purdue.edu A cross-peak in a NOESY spectrum indicates that two protons are spatially near, providing crucial data for conformational modeling. researchgate.net

For this compound, a NOESY experiment could potentially reveal:

Correlations between Methyl and Ring Protons: A NOESY cross-peak between the protons of the methyl group (-CH₃) and the aromatic proton at the C2 position would provide direct evidence of a preferred rotational conformation where these two groups are on the same side of the C1-C2 bond.

Correlations between Anilinium and Ring Protons: The detection of a NOE between the anilinium protons (-NH₃⁺) and the ortho protons (H-2 and H-4) would confirm their proximity, which is expected but provides a valuable experimental constraint.

While specific NOESY studies on this compound are not prevalent in the literature, the application of this technique is a standard and definitive method for elucidating the solution-state conformations of small, flexible molecules. arxiv.orgresearchgate.net The resulting distance constraints can be used to build and validate computational models of the molecule's dominant conformation in solution.

Theoretical and Computational Chemistry of M Toluidine Hemisulfate Systems

Quantum Chemical Calculations of m-Toluidine (B57737) and Protonated Forms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. These methods allow for a detailed analysis of both the neutral m-toluidine molecule and its protonated counterpart, the m-toluidinium cation.

Geometry optimization is a computational process used to find the minimum energy structure of a molecule. For m-toluidine, calculations determine the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. Upon protonation at the amino group to form the m-toluidinium cation, significant geometric changes are predicted.

Computational studies on related anilinium ions show that protonation leads to a slight shortening of the C-N bond and adjustments in the aromatic ring's bond lengths, reflecting the strong electron-withdrawing nature of the newly formed -NH₃⁺ group. While specific conformer analysis for m-toluidine is straightforward due to the relatively free rotation of the methyl and amino groups, the primary conformational distinction lies between the neutral and protonated states.

| Parameter | m-Toluidine (Calculated) | m-Toluidinium Cation (Predicted) |

|---|---|---|

| C-N Bond Length | ~1.411 Å | Shorter (~1.39 Å) |

| N-H Bond Length | ~1.011 Å | Longer (~1.03 Å) |

| C-N-H Angle | ~113° | ~109.5° (tetrahedral) |

| H-N-H Angle | ~110° | ~109.5° (tetrahedral) |

| Amino Group Geometry | Trigonal Pyramidal | Tetrahedral |

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. youtube.com

For neutral m-toluidine, the HOMO is primarily localized on the nitrogen atom's lone pair and the π-system of the aromatic ring, making it an electron donor. The LUMO is distributed over the aromatic ring's π* anti-bonding orbitals. The relatively small HOMO-LUMO gap indicates its susceptibility to electrophilic attack.

Protonation drastically alters this electronic picture. The nitrogen lone pair is no longer available as it forms a new N-H bond. Consequently, the HOMO of the m-toluidinium cation is of a much lower energy, typically localized on the π-system of the benzene (B151609) ring. This leads to a significant increase in the HOMO-LUMO energy gap, which corresponds to greater molecular stability and reduced reactivity as an electron donor. irjweb.comresearchgate.net The molecule's character shifts from nucleophilic to electrophilic.

| Parameter | m-Toluidine (Calculated) | m-Toluidinium Cation (Predicted) |

|---|---|---|

| HOMO Energy | High (e.g., ~ -5.5 eV) | Significantly Lower |

| LUMO Energy | Low (e.g., ~ -0.5 eV) | Slightly Lower or Similar |

| HOMO-LUMO Gap (ΔE) | Small (~5.0 eV) | Significantly Larger |

| HOMO Localization | Nitrogen lone pair, π-system | Aromatic π-system |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution of a molecule and predicts its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in shades of red and regions of positive potential (electron-poor, prone to nucleophilic attack) in shades of blue.

In neutral m-toluidine, the MEP map shows a significant region of negative electrostatic potential located around the nitrogen atom of the amino group, corresponding to its lone pair of electrons. The aromatic ring also exhibits a negative potential above and below the plane due to the π-electrons. researchgate.net

Upon protonation to form the m-toluidinium cation, the MEP map changes dramatically. The region around the -NH₃⁺ group becomes strongly positive (intense blue), indicating it is now an electron-deficient site and highly susceptible to nucleophilic attack. This positive charge is also partially delocalized onto the aromatic ring, particularly at the ortho and para positions, making them more electron-deficient than in the neutral molecule.

Computational Spectroscopy and Property Prediction

Computational methods can simulate various types of spectra, providing a theoretical basis for interpreting experimental data and predicting spectroscopic properties.

Theoretical vibrational spectra for m-toluidine can be calculated using DFT methods, which predict the frequencies and intensities of infrared (IR) and Raman bands. These calculations help in the assignment of experimental spectral bands to specific molecular motions. spectroscopyonline.com

For neutral m-toluidine, characteristic calculated vibrational bands include the N-H asymmetric and symmetric stretching modes, aromatic C-H stretching, and C-C ring stretching. researchgate.net For instance, theoretical calculations place the N-H asymmetric and symmetric stretching vibrations around 3536 cm⁻¹ and 3443 cm⁻¹, respectively. researchgate.net

In the m-toluidinium cation, these vibrational modes are expected to shift significantly. The N-H stretching frequencies of the -NH₃⁺ group would appear in a different region, typically as a broad band at lower wavenumbers compared to the free amine, due to changes in bond strength and hydrogen bonding interactions in a condensed phase. New deformation and rocking modes associated with the ammonium (B1175870) group would also appear in the calculated spectrum.

| Vibrational Mode | m-Toluidine (Calculated) | m-Toluidinium Cation (Predicted Change) |

|---|---|---|

| N-H Asymmetric Stretch | 3536 | Shifts to lower frequency (e.g., ~3200-3300) |

| N-H Symmetric Stretch | 3443 | Shifts to lower frequency (e.g., ~3100-3200) |

| Aromatic C-H Stretch | ~3030-3070 | Minor shifts |

| C-N Stretch | ~1280-1300 | Shifts to higher frequency |

| -NH₃⁺ Bending Modes | N/A | New bands appear (~1500-1600) |

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT. researchgate.netnih.gov These calculations provide theoretical chemical shifts (¹H and ¹³C) that can be correlated with experimental data to confirm molecular structures.

For m-toluidine, the protons of the amino group and the aromatic protons, particularly those ortho and para to the electron-donating -NH₂ group, are expected to be shielded and appear at relatively higher fields (lower ppm values).

Protonation to the m-toluidinium cation induces a strong deshielding effect. The -NH₃⁺ group is highly electron-withdrawing, causing the attached protons and the aromatic protons (ortho and para) to shift significantly downfield to higher ppm values. mdpi.com The protons on the nitrogen itself would appear as a broad signal, often in the 7-8 ppm range or higher, depending on the solvent and concentration. Similarly, the aromatic carbons, especially C2, C4, and C6, would experience a downfield shift in the ¹³C NMR spectrum.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules at an atomic level over time. These simulations are instrumental in exploring the dynamics of chemical systems, including conformational changes, diffusion, and interactions with other molecules. However, a comprehensive search of scholarly articles and computational chemistry databases did not yield any specific MD studies conducted on m-toluidine hemisulfate. While general MD simulation methodologies are well-established for various organic molecules and salts, the application of these techniques to this compound has not been a subject of published research.

Investigation of Intermolecular Interactions and Self-Assembly Processes

The study of intermolecular interactions and self-assembly is crucial for understanding how molecules organize themselves into larger, ordered structures. Such studies often employ computational techniques to predict and analyze the forces driving these processes, such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

Research into the self-assembly of other aromatic amines and related compounds exists, providing a framework for how such studies could be conducted. However, there is no specific literature detailing the investigation of self-assembly processes for this compound. The unique combination of the m-toluidine cation and the hemisulfate anion would present a specific set of interactions that cannot be accurately inferred from studies on other molecules. Without dedicated research, any description of its self-assembly behavior would be purely hypothetical.

Adsorption Mechanism Simulations on Varied Substrates

Simulations of adsorption mechanisms are vital for applications in areas such as catalysis, sensor technology, and environmental remediation. These studies typically use computational methods to model the interaction between a molecule and a surface, elucidating the energetics and geometry of adsorption.

While there are studies on the adsorption of the parent compound, m-toluidine, on certain substrates like eggshells, these are primarily experimental and offer limited computational detail on the adsorption mechanism at a molecular level. Furthermore, no simulation studies were found that investigate the adsorption of this compound on varied substrates such as graphene, metal oxides, or polymers. The influence of the hemisulfate counter-ion on the adsorption process is a critical factor that remains unexplored in the scientific literature.

Advanced Applications in Materials Science and Catalysis

Conducting Polymers and Organic Semiconductor Applications

The unique electronic and optical properties of poly(m-toluidine), a derivative of polyaniline, have positioned it as a material of significant interest in the field of materials science. Its semiconductor nature, coupled with its processability and environmental stability, makes it a promising candidate for various applications in conducting polymers and organic electronics.

The electrical conductivity of poly(m-toluidine) can be significantly enhanced through doping, a process that introduces charge carriers into the polymer backbone. A common method for synthesizing doped poly(m-toluidine) is through chemical oxidative polymerization. In this process, the m-toluidine (B57737) monomer is polymerized in an acidic medium using an oxidizing agent such as ammonium (B1175870) persulfate or potassium dichromate. The presence of a dopant, often a metal salt like cobalt nitrate (B79036), during polymerization leads to the incorporation of the dopant into the polymer structure, thereby increasing its conductivity.

The electrical properties of the resulting doped polymer are typically characterized using techniques such as UV-visible spectroscopy and direct current (DC) conductivity measurements. UV-visible spectroscopy can reveal changes in the electronic structure of the polymer upon doping, with shifts in absorption bands indicating the formation of polarons and bipolarons, which are charge carriers in the polymer chain. DC conductivity is often measured using a two-probe or four-probe method over a range of temperatures to understand the material's semiconducting nature. For instance, studies on cobalt nitrate doped poly(m-toluidine) have shown a significant increase in DC conductivity with increasing dopant concentration. researchgate.net The temperature-dependent conductivity of these materials typically demonstrates a semiconductor behavior, where conductivity increases with temperature. researchgate.net

Below is a data table summarizing the electrical properties of cobalt nitrate doped poly(m-toluidine) at various dopant concentrations.

Table 1: Electrical Properties of Cobalt Nitrate Doped Poly(m-Toluidine)

| Dopant Concentration (wt%) | DC Conductivity at 300 K (S/cm) | DC Conductivity at 400 K (S/cm) |

|---|---|---|

| 0 | 8.51 x 10⁻⁶ | - |

| 10 | 9.99 x 10⁻⁶ | - |

| 20 | 4.74 x 10⁻⁵ | - |

The enhancement of electrical conductivity in doped poly(m-toluidine) is a direct result of the introduction of mobile charge carriers. The charge transport in such conducting polymers is a complex process and is often described by various hopping models. At room temperature, the dominant mechanism is typically three-dimensional variable range hopping (VRH), where charge carriers hop between localized states in the polymer matrix. This is consistent with the disordered nature of many conducting polymers.

Upon doping, the number of charge carriers (polarons and bipolarons) increases, which facilitates more frequent hopping events and thus higher conductivity. The dopant molecules create energy levels within the band gap of the polymer, effectively reducing the energy barrier for charge hopping. The nature of the dopant and its interaction with the polymer chain play a crucial role in determining the extent of conductivity enhancement. For instance, in heavily doped polyaniline, a related polymer, charge transport at low temperatures is dominated by 1D variable-range hopping between conducting islands within the polymer structure. scispace.com

The structure of the polymer itself also influences charge transport. Factors such as chain alignment and crystallinity can significantly impact conductivity. Processing techniques that promote a more ordered arrangement of polymer chains can lead to enhanced charge mobility and, consequently, higher conductivity.

The tunable conductivity and solution processability of poly(m-toluidine) and its composites make them suitable for the fabrication of various electronic and optoelectronic devices. Thin films of these materials can be deposited using techniques like spin coating, solution casting, or electrochemical deposition.

One area of application is in the development of sensors. For example, a poly(m-toluidine) film coated on a platinum electrode has been demonstrated to function as a pH sensor. researchgate.net The polymer film's potential changes in response to the concentration of hydrogen ions in an aqueous solution, allowing for potentiometric pH measurements.

In the realm of energy storage, poly(m-toluidine) has been explored as an electrode material for supercapacitors. A nanocomposite of poly(m-toluidine) with silver and silver oxide, prepared by photopolymerization, has shown promise as a high-performance supercapacitor electrode. researchgate.netnih.gov

Furthermore, derivatives of toluidine have been investigated for their potential in light-emitting diodes (LEDs) and solar cells. For instance, poly(o-toluidine), a structural isomer of poly(m-toluidine), has been used to fabricate organic LEDs with a turn-on voltage in the range of 9-14 V. scispace.com In the area of photovoltaics, poly(o-toluidine) has been incorporated into hybrid solar cells with materials like zinc oxide nanoparticles to improve their power conversion efficiency. uobasrah.edu.iqresearchgate.net While these examples often involve the ortho-isomer, they highlight the potential of the broader class of polytoluidines in optoelectronic applications.

Corrosion Inhibition and Protective Coatings

The ability of poly(m-toluidine) to exist in a conducting state allows it to play an active role in preventing the corrosion of metals. When applied as a coating, it can form a passive layer on the metal surface, significantly reducing the rate of corrosion.

A particularly effective approach to corrosion protection is the use of bilayer coatings, where a layer of poly(m-toluidine) is combined with another material, often a traditional barrier coating like epoxy or a metallic layer like zinc. In one design, a SiC/Zinc composite coating is first electrodeposited onto a steel substrate, followed by the chemical deposition of a poly(m-toluidine) film on top. researchgate.net The poly(m-toluidine) layer can be applied by dissolving the polymer in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), and then spreading the solution onto the initial coating, followed by drying. mdpi.com

Another approach involves blending poly(m-toluidine) or its composites with an epoxy resin. For instance, a composite of poly(o-toluidine) and nano SiC particles can be mixed with epoxy and then coated onto a metal surface. epa.gov The conducting polymer component within the coating provides active corrosion inhibition, while the epoxy matrix offers excellent barrier properties and adhesion. These bilayer and composite coatings are designed to combine the barrier protection of the outer layer with the passivation ability of the conducting polymer at the metal-coating interface.

The effectiveness of poly(m-toluidine)-based coatings in preventing corrosion is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These tests are often conducted in a corrosive environment, such as a 3.5% NaCl solution, to simulate real-world conditions. researchgate.netmdpi.com

Potentiodynamic polarization measurements can determine key corrosion parameters, including the corrosion potential (Ecorr) and the corrosion current density (icorr). A more positive Ecorr and a lower icorr for a coated metal compared to an uncoated one indicate effective corrosion protection. The protection efficiency (PE) can be calculated from the corrosion current densities.

Electrochemical impedance spectroscopy provides information about the barrier properties of the coating and the corrosion processes occurring at the metal-coating interface. A high impedance value over a wide range of frequencies is indicative of a highly protective coating.

The following table presents representative data from the electrochemical evaluation of a poly(aniline-co-o-toluidine) coating on carbon steel, which demonstrates the typical performance of such conducting polymer-based protective systems.

Table 2: Electrochemical Corrosion Parameters for Polymer-Coated Carbon Steel in 0.1 M HCl

| Coating | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (A/cm²) | Protection Efficiency (%) |

|---|---|---|---|

| Bare Carbon Steel | -480 | 1.91 x 10⁻⁴ | - |

Theoretical Understanding of Inhibitor Adsorption and Passivation

The efficacy of m-toluidine as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal surface, forming a protective barrier that impedes the corrosive process. A theoretical understanding of this adsorption and the subsequent passivation of the metal surface can be achieved through quantum chemical calculations, which provide insights into the molecular properties of the inhibitor and its interaction with the metal. researchgate.netresearchgate.net

Quantum chemical studies, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the relationship between the molecular structure of an inhibitor and its inhibitive properties. researchgate.netnajah.edu For m-toluidine, these calculations can determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE) between them, and the dipole moment. The HOMO energy is associated with the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. A high HOMO value and a low LUMO value for an inhibitor molecule suggest a higher tendency to donate and accept electrons, respectively, facilitating effective adsorption onto the metal surface. eurjchem.com The nitrogen atom of the amino group and the π-electrons of the benzene (B151609) ring in m-toluidine are the primary sites for this electronic interaction. ijcsi.pro

The adsorption process can be categorized as either physisorption, involving electrostatic interactions between the inhibitor and the metal, or chemisorption, which entails the formation of a coordinate-type bond through charge sharing or transfer between the inhibitor and the metal surface. najah.edu The formation of this adsorbed layer acts as a passivating film, blocking the active sites for corrosion and thereby protecting the metal from the aggressive medium. najah.edu